

Application Notes and Protocols for Ful-Glo in Applanation Tonometry Research

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Compound of Interest

Compound Name: *Ful-Glo*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Ful-Glo®** (fluorescein sodium ophthalmic strips) in applanation tonometry for research purposes. Adherence to standardized protocols is critical for ensuring the accuracy and reproducibility of intraocular pressure (IOP) measurements, a key metric in ophthalmic research and drug development.

Principle of Applanation Tonometry with Fluorescein

Goldmann applanation tonometry (GAT) is the gold standard for measuring IOP.[1][2] It operates on the Imbert-Fick principle, which states that the pressure inside an ideal sphere is equal to the force required to flatten a specific area of its surface.[3] In practice, the GAT measures the force needed to flatten a 3.06 mm diameter area of the central cornea.[3]

The use of fluorescein is crucial for visualizing the tear film meniscus, which outlines the applanated area.[4] When illuminated with a cobalt blue light from the slit lamp, the fluorescein-stained tear film appears as two green semicircles, or "mires".[5] The endpoint of the measurement is achieved when the inner edges of these two mires just touch.[1][6] Insufficient or excessive fluorescein can lead to inaccurate IOP readings.[6][7] Too little fluorescein results in thin, poorly defined mires, potentially causing an underestimation of IOP, while too much fluorescein creates thick mires, leading to an overestimation of IOP.[8][9]

Materials and Equipment

- **Ful-Glo®** (fluorescein sodium ophthalmic strips, 0.6mg or 1mg)
- Slit lamp with a Goldmann applanation tonometer
- Tonometer prisms (disposable or reusable)
- Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
- Sterile saline solution
- Disinfectant for tonometer prism (e.g., isopropyl alcohol 70% or sodium hypochlorite 1%)[1]
- Sterile, lint-free wipes

Experimental Protocols

Preparation of Fluorescein Solution from Ful-Glo® Strip (Optional)

While **Ful-Glo®** strips can be applied directly, a fluorescein solution can be prepared for instillation, which may be preferred in some research settings or for apprehensive subjects.[10]

Strip-in-Syringe Technique:[10]

- Aseptically handle a **Ful-Glo®** strip and place it inside a sterile syringe (e.g., 3 mL).
- Draw a desired amount of sterile saline (e.g., 1-2 mL) into the syringe.
- Agitate the syringe gently to allow the fluorescein to dissolve into the saline.
- The resulting solution is ready for instillation.

Dab-and-Withdraw Technique:[10]

- Hold a sterile syringe with a small amount of saline (e.g., 1 mL).
- Express a single drop of saline to the tip of the syringe.

- Gently touch the tip of a **Ful-Glo®** strip to the saline drop.
- Aspirate the now-fluorescein-stained saline back into the syringe.
- Repeat until the desired concentration is achieved (visually assessed by the intensity of the color).

Protocol for Goldmann Applanation Tonometry using Ful-Glo®

This protocol outlines the standardized procedure for measuring IOP using a Goldmann applanation tonometer with **Ful-Glo®**.

Step 1: Subject Preparation

- Ensure the subject is seated comfortably and positioned correctly at the slit lamp, with their chin on the chin rest and forehead against the headrest.[\[1\]](#)
- Explain the procedure to the subject to ensure their cooperation and minimize anxiety.
- Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.[\[1\]](#)

Step 2: Fluorescein Application

- Direct Strip Application:
 - Moisten the tip of a **Ful-Glo®** strip with a drop of sterile saline or the subject's own tears from the lower canthus.[\[11\]](#)
 - Gently touch the moistened tip of the strip to the inferior bulbar conjunctiva, avoiding contact with the cornea.[\[11\]](#)
 - Ask the subject to blink a few times to distribute the fluorescein evenly throughout the tear film.[\[11\]](#)
- Solution Instillation:
 - Instill one drop of the prepared fluorescein solution into the lower conjunctival fornix.

- Ask the subject to blink to distribute the dye.

Step 3: Tonometer and Slit Lamp Setup

- Ensure the tonometer prism is clean and disinfected.[\[1\]](#)
- Mount the prism onto the tonometer head.
- Set the magnification of the slit lamp to low or medium (e.g., 10x or 16x).[\[12\]](#)
- Engage the cobalt blue filter on the slit lamp.[\[5\]](#)
- Position the illumination source at a 45-60 degree angle to the microscope.[\[13\]](#)
- Set the initial force on the tonometer dial to approximately 10 mmHg.[\[1\]](#)

Step 4: IOP Measurement

- Gently and steadily advance the slit lamp towards the subject's eye until the tonometer prism makes contact with the central cornea.
- Looking through the oculars, you will observe two green, semicircular mires.
- Adjust the slit lamp joystick to center the mires in the field of view.
- Rotate the measurement drum to adjust the applanating force until the inner edges of the two mires just touch and are aligned.
- The IOP reading is the value on the dial multiplied by 10.
- Record the IOP measurement. For research purposes, taking the average of three consecutive readings is recommended to enhance accuracy.[\[12\]](#)

Data Presentation

The following tables summarize quantitative data from studies comparing IOP measurements with and without fluorescein, and using different fluorescein application methods.

Table 1: Comparison of Mean IOP (mmHg) with and without Fluorescein

Study	Number of Eyes	Mean IOP with Fluorescein (SD)	Mean IOP without Fluorescein (SD)	Mean Difference (mmHg)
Arend et al. (2013)[2]	400	-	-	1.4
Erdogan et al. (2018)[14]	188	12.5 (2.0)	12.3 (2.7)	0.2
Anonymous (2004)[15]	100	15.99 (4.23)	15.48 (4.09)	0.51
Ghoneim et al. (as cited in another study)	250	15.78 (3.7)	15.23 (3.3)	0.55
Bamdad et al. (as cited in another study)	500	12.82 (2.45)	12.71 (2.10)	0.11

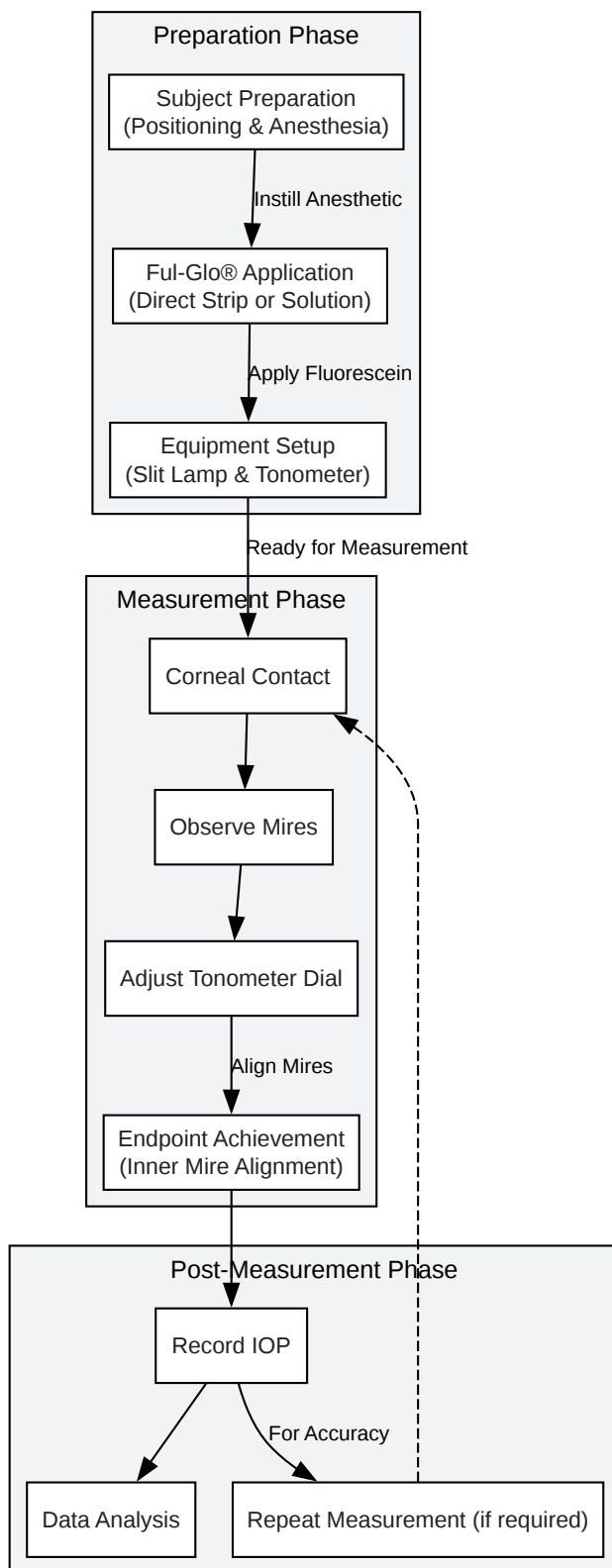
Table 2: Comparison of Mire Width with Fluorescein Drops vs. Strips

Fluorescein Application Method	Mean Mire Width (mm)
Fluorescein Benoxonate Drops	0.44
Wetted Fluorescein Strip	0.30

Data from a 2010 study, which found that fluorescein drops produce significantly wider mires than strips ($P < .001$).[16]

Mandatory Visualizations

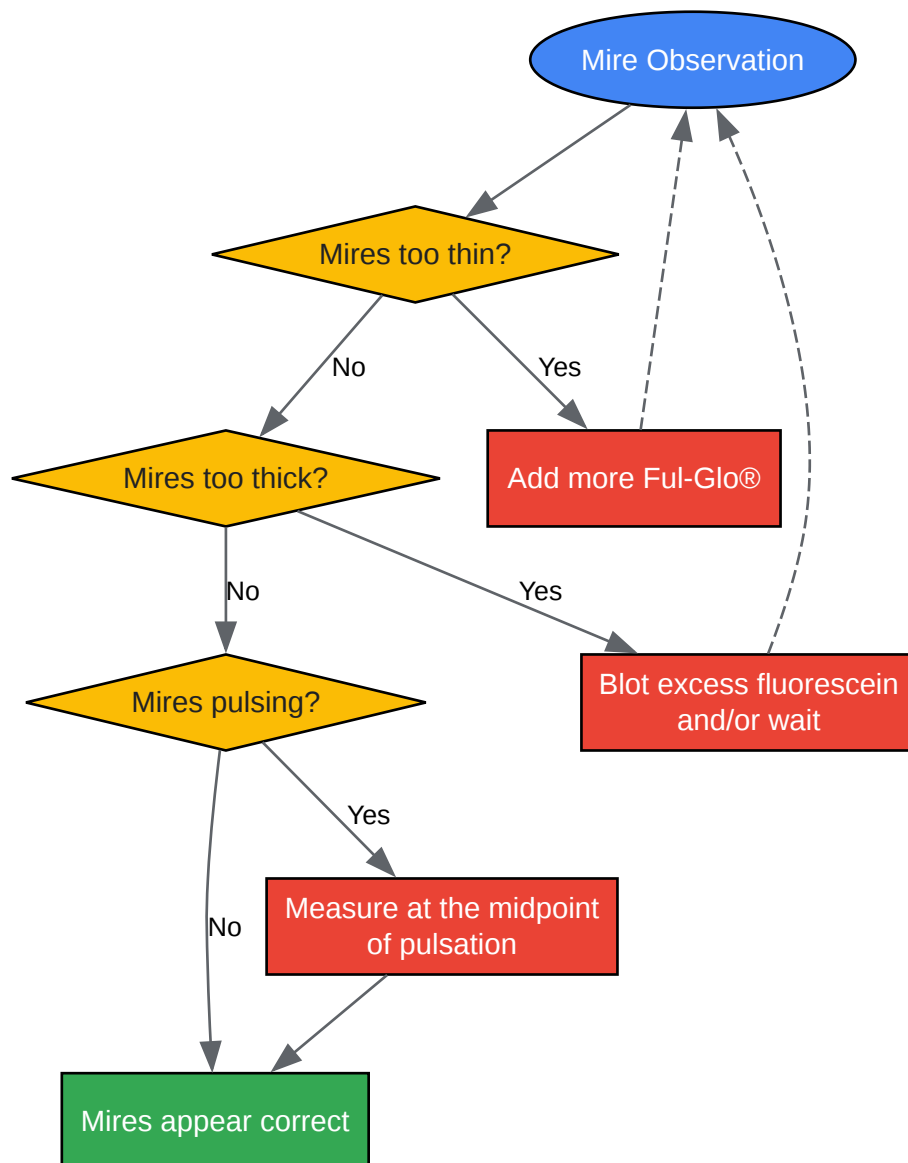
Experimental Workflow for Applanation Tonometry



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Caption: Experimental workflow for Goldmann applanation tonometry using **Ful-Glo®**.

Troubleshooting Logic for Fluorescein Mire Appearance



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Caption: Troubleshooting guide for common issues with fluorescein mires.

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